1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
Cetirizine: A well-known antihistamine with a similar chlorophenyl group.
Indole derivatives: Compounds with a similar naphthyridine core, known for their diverse biological activities
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-18(9-10-19-6-3-2-4-7-19)29-25(31)23-16-21-8-5-15-28-24(21)30(26(23)32)17-20-11-13-22(27)14-12-20/h2-8,11-16,18H,9-10,17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQZGHSYAVLLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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